![molecular formula C9H7FO3 B2440515 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 1529202-29-6](/img/structure/B2440515.png)
4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid
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Overview
Description
4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the CAS Number: 1529202-29-6 . It has a molecular weight of 182.15 . This compound is a powder at room temperature .
Synthesis Analysis
Benzofuran compounds are ubiquitous in nature and have strong biological activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C9H7FO3/c10-6-2-1-3-7-5 (6)4-8 (13-7)9 (11)12/h1-3,8H,4H2, (H,11,12) .Chemical Reactions Analysis
Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Solid-Phase Synthesis of Heterocyclic Compounds
One scientific research application of 4-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is in the solid-phase synthesis of heterocyclic compounds. For example, it has been used in the synthesis of 3,4,5-substituted 1,5-Benzodiazepin-2-ones. This process involves tethering 4-Fluoro-3-nitrobenzoic acid to a solid support, followed by a series of reactions including aromatic substitution, reduction, hydrolysis, cyclization, and alkylation to form the desired benzodiazepinone skeleton. This method demonstrates a versatile approach to synthesizing complex heterocyclic structures with potential applications in drug discovery and development (Lee, Gauthier, & Rivero, 1999).
Investigation of Anaerobic Phenol Transformation
Another research application of fluorinated analogues, similar to this compound, is in environmental studies, particularly in understanding the anaerobic transformation of phenol to benzoate. By using isomeric fluorophenols as analogues, researchers have been able to elucidate the transformation pathways of phenol in anaerobic environments, demonstrating the utility of such compounds in environmental chemistry and microbiology (Genthner, Townsend, & Chapman, 1989).
Application in High-Performance Liquid Chromatography (HPLC)
Fluorinated compounds, including those related to this compound, have been utilized in analytical chemistry as precolumn fluorescent labeling reagents for the high-performance liquid chromatography (HPLC) of amino acids. This application highlights the importance of such compounds in enhancing detection sensitivity and specificity in the analysis of complex biological samples (Watanabe & Imai, 1981).
Catalytic Asymmetric Fluorolactonisations
In organic synthesis, catalytic fluorolactonisations of aromatic carboxylic acids, including those structurally related to this compound, have been developed. This process, which uses commercially available reagents under mild conditions, demonstrates the potential of fluorinated compounds in facilitating the synthesis of biologically active molecules with isobenzofuran cores (Parmar, Maji, & Rueping, 2014).
Mechanism of Action
Target of Action
Benzofuran compounds are known to exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of benzofuran compounds can also vary widely. For example, some benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran compounds can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line A2780 .
Result of Action
The molecular and cellular effects of benzofuran compounds can vary widely. For example, some benzofuran derivatives have been shown to have anticancer activity, suggesting that they may induce apoptosis or inhibit cell proliferation .
Safety and Hazards
Future Directions
Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
properties
IUPAC Name |
4-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXVOXLFISDWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C(=CC=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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